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Compound of Interest

Compound Name: 5-Bromophthalide

Cat. No.: B015269 Get Quote

Introduction Citalopram is a widely recognized antidepressant classified as a selective

serotonin reuptake inhibitor (SSRI). Its synthesis is a topic of significant interest in medicinal

and process chemistry. One established synthetic route begins with 5-bromophthalide,

proceeding through a series of key transformations including Grignard reactions, cyclization,

and cyanation. This document provides a detailed experimental procedure for the synthesis of

citalopram from 5-bromophthalide, tailored for researchers, scientists, and professionals in

drug development. The protocol is based on established methods described in the chemical

literature.[1]

Experimental Protocols
This synthesis involves a three-step process starting from 5-bromophthalide: a sequential

double Grignard reaction to form a key diol intermediate, followed by an acid-catalyzed

cyclization, and finally a cyanation reaction to yield citalopram.

Step 1: Synthesis of (4-bromo-2-
(hydroxymethyl)phenyl)-(4'-fluorophenyl)-(3-
dimethylaminopropyl)-methanol via Double Grignard
Reaction
This step involves the sequential addition of two different Grignard reagents to the 5-
bromophthalide starting material.
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Materials:

5-Bromophthalide

p-Fluorobromobenzene

Magnesium turnings

Tetrahydrofuran (THF), anhydrous

1,2-Dibromoethane (initiator)

Iodine (initiator)

N,N-Dimethylaminopropyl chloride

Procedure:

Preparation of 4-Fluorophenylmagnesium Bromide: A Grignard solution is prepared from p-

fluorobromobenzene (197.6 g) and magnesium turnings (28.15 g) in anhydrous

tetrahydrofuran (1250 ml).[2] The reaction is initiated using a small amount of 1,2-

dibromoethane and a crystal of iodine.[2]

First Grignard Reaction: The prepared Grignard solution is added slowly to a suspension of

5-bromophthalide (150 g) in tetrahydrofuran (1050 ml).[2] The reaction temperature is

maintained below 20°C throughout the addition.[2] This reaction opens the lactone ring of the

phthalide to form a benzophenone intermediate.

Preparation and Addition of N,N-Dimethylaminopropylmagnesium Chloride: In a separate

vessel, a second Grignard reagent, N,N-dimethylaminopropylmagnesium chloride, is

prepared. This reagent is then added to the solution from the previous step, again ensuring

the temperature is maintained below 20°C.[2]

Work-up: After the reaction is complete, the mixture is carefully quenched with an aqueous

solution, such as ammonium chloride, to decompose any unreacted Grignard reagent and

form the diol product: (4-bromo-2-(hydroxymethyl)phenyl)-(4'-fluorophenyl)-(3-
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dimethylaminopropyl)-methanol. The product is then typically extracted into an organic

solvent.

Step 2: Synthesis of 1-(4'-fluorophenyl)-1-(3-
dimethylaminopropyl)-5-bromophthalane via Cyclization
The diol intermediate synthesized in Step 1 is dehydrated to form the phthalane ring system.

Materials:

(4-bromo-2-(hydroxymethyl)phenyl)-(4'-fluorophenyl)-(3-dimethylaminopropyl)-methanol

(crude product from Step 1)

60% Aqueous phosphoric acid[1] or concentrated sulfuric acid[3]

Procedure:

The crude diol from Step 1 is dissolved in a suitable solvent.

A strong acid, such as 60% aqueous phosphoric acid, is added to the solution.[1]

The mixture is heated to induce dehydration and subsequent ring closure, forming 1-(4'-

fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane.[1]

Upon completion, the reaction mixture is cooled, neutralized with a base, and the product is

extracted with an organic solvent. The solvent is then removed under reduced pressure.

Step 3: Synthesis of Citalopram via Cyanation
The final step involves the replacement of the bromo group on the phthalane ring with a cyano

group.

Materials:

1-(4'-fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane (product from Step 2)

Cuprous cyanide (CuCN)
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Dimethylformamide (DMF)

Procedure:

The 5-bromophthalane derivative is dissolved in dimethylformamide (DMF).[1]

Cuprous cyanide is added to the solution.[1]

The reaction mixture is heated to reflux to facilitate the nucleophilic substitution of the

bromine atom with cyanide.[1]

After the reaction is complete, the mixture is cooled and subjected to a work-up procedure,

which typically involves partitioning between an organic solvent (like toluene) and an

aqueous ammonia solution to remove copper salts.[2] The organic layer is washed and

concentrated to give crude citalopram base as an oil.[2]

Step 4: Purification as Citalopram Hydrobromide
Citalopram base is often converted to a pharmaceutically acceptable salt, such as

hydrobromide, for purification and improved stability.

Materials:

Crude Citalopram base

Isopropyl alcohol

Aqueous hydrobromic acid (48%)

Activated carbon

Procedure:

The crude citalopram base is dissolved in isopropyl alcohol.[2]

The solution is treated with activated carbon at 40-45°C to remove colored impurities,

followed by filtration.[2]

Aqueous hydrobromic acid is added to the filtrate at 30-35°C until the pH reaches 5.4-5.5.[2]
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The solution is cooled to 0-5°C to induce crystallization of citalopram hydrobromide.[2]

The resulting solid is collected by filtration, washed with a cold solvent, and dried under

vacuum to yield pure citalopram hydrobromide.[2]

Data Presentation
The following tables summarize the quantitative aspects of the synthesis based on literature

values.

Table 1: Reagents for Citalopram Synthesis from 5-Bromophthalide.

Reagent
Molar Mass ( g/mol
)

Amount Used Moles

5-Bromophthalide 213.03 150 g 0.704

p-

Fluorobromobenzene
175.02 197.6 g 1.129

Magnesium Turnings 24.31 28.15 g 1.158

N,N-

Dimethylaminopropyl

chloride

121.62 (Not specified) -

Cuprous Cyanide 89.56 (Not specified) -

Data derived from a process described in a patent.[2]

Table 2: Summary of Reaction Conditions and Product Yield.
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Step
Key
Transformatio
n

Conditions Yield Purity

1 & 2
Double
Grignard &
Cyclization

Grignard: THF,
<20°C.
Cyclization:
Strong Acid
(e.g., H₃PO₄),
Heat.

(Not specified
for
intermediate)

-

3 & 4
Cyanation &

Purification

Reflux with

CuCN in DMF;

Crystallization

from IPA/HBr.

70 g (Final

Product)

>96% (Reported

for similar

processes)[4]

Yield data corresponds to the final purified 1-(4'-fluorophenyl)-1-(3-dimethylaminopropyl)-5-

phthalanecarbonitrile (Citalopram).[2]

Experimental Workflow Visualization
The following diagram illustrates the synthetic pathway from 5-bromophthalide to citalopram.
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5-Bromophthalide
1. 4-F-Ph-MgBr

2. (CH₃)₂N(CH₂)₃MgCl
(Sequential Grignard)

(4-bromo-2-(hydroxymethyl)phenyl)-
(4'-fluorophenyl)-(3-dimethylaminopropyl)-methanol

(Diol Intermediate)

H₃PO₄ (aq)
Heat

(Cyclization)

1-(4'-fluorophenyl)-1-(3-dimethylaminopropyl)
-5-bromophthalane

CuCN / DMF
Reflux

(Cyanation)

Citalopram
(Crude Base)

1. Isopropyl Alcohol
2. HBr (aq)

3. Cool to 0-5°C

Citalopram HBr
(Purified Salt)

Click to download full resolution via product page

Caption: Synthetic workflow for Citalopram from 5-Bromophthalide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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